molecular formula C30H33NO5 B14062993 O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine

O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine

Cat. No.: B14062993
M. Wt: 487.6 g/mol
InChI Key: UEEXXSRALHXGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a tert-butyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These modifications make it a valuable intermediate in peptide synthesis and other organic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butyl group is introduced to protect the hydroxyl group, while the Fmoc group is used to protect the amino group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original amino acid.

Scientific Research Applications

O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

    O-(t-Butyl)-N-Fmoc-L-Tyrosine: Similar structure but without the dimethyl groups.

    N-Fmoc-L-Tyrosine: Lacks the tert-butyl group.

    O-(t-Butyl)-L-Tyrosine: Lacks the Fmoc group

Uniqueness

O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine is unique due to the presence of both the tert-butyl and Fmoc protecting groups, as well as the dimethyl substitutions. These modifications enhance its stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO5/c1-18-14-20(36-30(3,4)5)15-19(2)25(18)16-27(28(32)33)31-29(34)35-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-15,26-27H,16-17H2,1-5H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXXSRALHXGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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